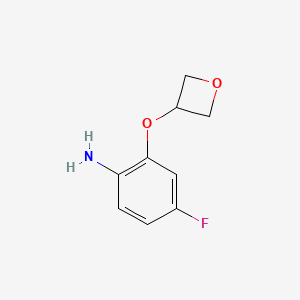

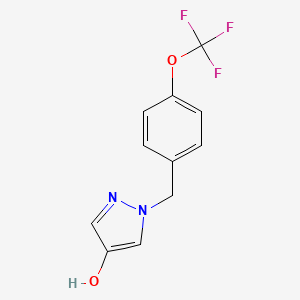

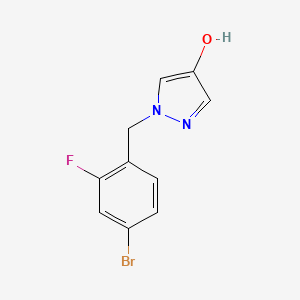

![molecular formula C12H13NO4S B1408502 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-62-7](/img/structure/B1408502.png)

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

Übersicht

Beschreibung

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .

Synthesis Analysis

A low-cost, protecting group-free route to 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a similar compound, has been described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Molecular Structure Analysis

Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold . They are enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis

The key bond-forming step in the synthesis of a similar compound is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Wissenschaftliche Forschungsanwendungen

Drug Development

The spirocyclic structure of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is a valuable scaffold in drug discovery. It serves as a structural surrogate for morpholine in various drug-like molecules, offering a three-dimensional shape that can enhance molecular interactions with biological targets .

Synthesis of Spirocyclic Compounds

This compound is instrumental in the synthesis of other spirocyclic compounds, which are crucial in medicinal chemistry for their robustness and unique pharmacokinetic properties .

Building Block for Heterocycles

As a versatile building block, it contributes to the construction of complex heterocyclic systems, which are often found in pharmaceuticals, agrochemicals, and materials science .

Salt Formation and Stability

The ability to form stable sulfonate salts enhances the solubility and stability of the compound, making it more amenable to various reaction conditions in synthetic chemistry .

Hydrogenolysis Research

The compound’s reactivity under hydrogenolysis conditions is of interest in chemical research, providing insights into the cleavage of C-S bonds and the synthesis of related spirocyclic structures .

Metabolic Stability Studies

Due to its spirocyclic oxetane structure, it is used in metabolic stability studies to explore its robustness against metabolic degradation, which is a critical factor in drug design .

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition, particularly in the context of cancer research where certain enzymes are over-expressed in cancer cell lines .

Reference Standard for Pharmaceutical Testing

It serves as a high-quality reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods .

Eigenschaften

IUPAC Name |

6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYWVKVPMQCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

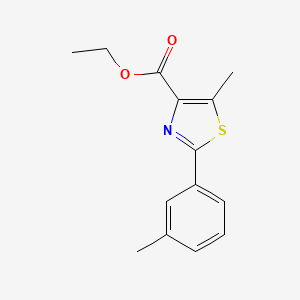

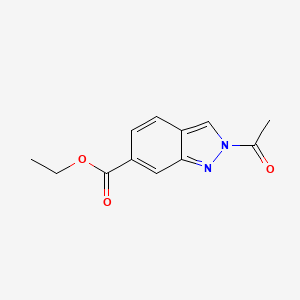

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

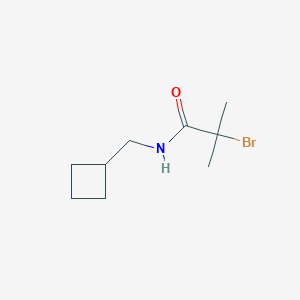

![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)